4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide
Description
Properties
IUPAC Name |
4-oxo-2,3-dihydrochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c10-15(12,13)6-1-2-9-7(5-6)8(11)3-4-14-9/h1-2,5H,3-4H2,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJKYUFXSULTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Sulfonyl Chloride Intermediate
The synthesis typically begins with the preparation of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride, a key intermediate.
Method 1: Direct Sulfonation with Chlorosulfonic Acid
A validated approach involves reacting 4-oxo-3,4-dihydro-2H-1-benzopyran with chlorosulfonic acid under controlled conditions:
- Reaction Setup :
- Workup :
Analytical Data :
- 1H NMR (CDCl3) : δ 9.29 (s, 1H), 7.71 (d, 2H), 7.52 (s, 1H), 7.16 (d, 2H), 4.80 (s, 2H).
- Molecular Weight : 246.67 g/mol (C9H7ClO4S).
Method 2: Alternative Sulfonation Agents
While chlorosulfonic acid is standard, sulfur trioxide complexes or fuming sulfuric acid may be employed under anhydrous conditions, though yields are less documented.
Conversion to Sulfonamide
The sulfonyl chloride intermediate is reacted with ammonia or amines to yield the target sulfonamide.
Method 1: Ammonolysis in Aqueous Medium
- Procedure :
- Workup :
- Neutralization with dilute HCl precipitates the crude product, which is recrystallized from ethanol/water.
Yield : 70–85% (estimated from analogous benzoxazine sulfonamide syntheses).
Method 2: Amine-Based Alkylation
For N-substituted sulfonamides, primary or secondary amines (e.g., methylamine, aniline) are used in tetrahydrofuran or dichloromethane:
- Example : Reaction with benzylamine at room temperature for 12 hours affords N-benzyl derivatives (yield: 65–78%).
Optimization and Mechanistic Insights
Temperature and Reaction Kinetics
Solvent Systems
- Polar aprotic solvents (e.g., dichloromethane) enhance sulfonyl chloride stability.
- Protic solvents (e.g., methanol) accelerate amine reactivity but may require longer reaction times.
Analytical Characterization
Spectroscopic Data
Crystallographic Studies
- Single-crystal X-ray diffraction of analogous compounds reveals planar benzopyran systems with dihedral angles of 54°–58° between aromatic and heterocyclic rings.
Comparative Analysis of Synthetic Routes
*Extrapolated from benzoxazine sulfonamide yields.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key differences between 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide and related compounds:
*Estimated based on formula complexity.
Key Observations:
- Molecular Weight : The target compound (227.24 g/mol) adheres to Lipinski’s Rule of Five, suggesting favorable oral bioavailability compared to the larger benzofuran-oxazin derivative (MW ~648.68) .
- Solubility: The sulfonamide group enhances aqueous solubility relative to non-sulfonylated analogs like coumarin. However, hydrochlorothiazide’s dual sulfonamide and chlorinated groups further increase polarity and diuretic potency.
Sulfonamide Role:
- The sulfonamide group in the target compound enables hydrogen bonding with biological targets (e.g., carbonic anhydrase or kinase active sites), a feature shared with hydrochlorothiazide and the benzofuran-oxazin derivative .
- Positional Isomerism : Substitution at position 6 (vs. 7 in some coumarin sulfonamides) may alter steric and electronic interactions, affecting target selectivity.
Core Structure Influence:
- Benzopyran vs. Benzofuran : The benzopyran scaffold offers a balance of rigidity and partial saturation, while the benzofuran-oxazin hybrid in introduces nitrogen and oxygen heteroatoms, expanding hydrogen-bonding capabilities for specialized targets .
- Coumarin Derivatives : The absence of a lactone ring in the target compound distinguishes it from coumarins, which often exhibit anticoagulant activity via vitamin K antagonism.
Biological Activity
4-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₉NO₄S
- Molecular Weight : 227.24 g/mol
- CAS Number : 955903-90-9
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives, including 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide, exhibit promising anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms that may involve the modulation of key signaling pathways.
Table 1: Inhibitory Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis |
| MCF7 (Breast) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Carbonic Anhydrase Inhibition
The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important in various physiological processes and disease states. It was found to exhibit moderate inhibitory activity against specific isoforms of carbonic anhydrases.
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Isoform | Ki (nM) | Reference Compound Ki (nM) |
|---|---|---|
| hCA I | 200 | 25.8 |
| hCA II | 150 | 30.5 |
| hCA IX | 300 | 20.0 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzopyran structure can significantly influence the biological activity of the compound. For instance, substituents at specific positions on the benzopyran ring enhance or diminish the inhibitory effects on target enzymes.
Key Findings:
- Substituent Positioning : The presence of electron-withdrawing groups at the para position on the benzene ring improves activity against cancer cells.
- Sulfonamide Linkage : The sulfonamide group appears crucial for maintaining biological activity, particularly in inhibiting carbonic anhydrases.
Case Study 1: Antitumor Efficacy
A study conducted on xenograft models demonstrated that administration of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide resulted in significant tumor reduction compared to controls. The treatment led to a decrease in tumor volume by approximately 40% over a four-week period.
Case Study 2: Carbonic Anhydrase Inhibition
In vitro assays showed that this compound effectively inhibited hCA II and hCA IX isoforms, with implications for therapeutic strategies in diseases such as glaucoma and certain types of cancer.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide derivatives?
- Methodological Answer : Multi-step synthesis often involves coupling sulfonamide groups to the benzopyran core under controlled conditions. For example, reductive amination using sodium cyanoborohydride (NaCNBH₃) in 1,2-dichloroethane at room temperature can yield intermediates, as seen in analogous sulfonamide-bearing chromene derivatives . Reaction temperature and solvent selection (e.g., dimethyl sulfoxide or ethanol) are critical to prevent decomposition of intermediates . Purity can be enhanced via column chromatography or recrystallization from solvents like ethanol or dioxane .
Q. How can researchers confirm the structural integrity of synthesized 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy to identify functional groups (e.g., NH/NH₂ stretches at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent positions and coupling constants. For instance, aromatic protons in the sulfonamide moiety typically appear as doublets in δ 7.3–7.8 ppm .
- Mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks (e.g., M⁺, M⁺⁺) .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodological Answer : Polar aprotic solvents like DMSO or DMF are suitable for solubility due to the sulfonamide group’s hydrophilicity. Ethanol or dioxane/ethanol mixtures are preferred for recrystallization to avoid decomposition . Stability tests should monitor degradation under varying pH (4–9) and UV exposure using HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or methoxy substitution) influence the bioactivity of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide?
- Methodological Answer :
- Halogenation : Chloro/fluoro substituents at the benzyl position (e.g., 2-chloro-6-fluorobenzyl) enhance enzyme-binding affinity by increasing electrophilicity. Kinetic assays (e.g., IC₅₀ determination) and molecular docking (AutoDock Vina) can quantify interactions with targets like cyclooxygenase-2 (COX-2) .
- Methoxy groups : Improve solubility and bioavailability but may reduce target specificity. Compare partition coefficients (logP) via shake-flask method and assess cellular uptake using fluorescence tagging .
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for sulfonamide-bearing benzopyrans?
- Methodological Answer :
- Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions.
- Structural analogs : Synthesize derivatives with targeted substitutions (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to isolate substituent effects .
Q. How can computational models predict the metabolic stability of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonamide derivatives?
- Methodological Answer :
- In silico ADMET : Use tools like SwissADME or Schrödinger’s QikProp to estimate hepatic clearance, cytochrome P450 interactions, and plasma protein binding .
- Metabolite identification : Perform LC-MS/MS on microsomal incubations (human/rat liver microsomes) to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
